molecular formula C19H31N3O3 B6121287 Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate

Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate

Cat. No.: B6121287
M. Wt: 349.5 g/mol
InChI Key: KITJMRYFJAOVFD-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexene Moiety: This step often involves the use of cyclohexene derivatives and suitable catalysts to introduce the cyclohexene group onto the piperidine ring.

    Formation of the Piperazine Ring: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with piperazine.

    Esterification: The final step involves the esterification of the compound to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine and piperazine rings are known to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.

Properties

IUPAC Name

ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-2-25-19(24)21-13-11-20(12-14-21)17-9-6-10-22(15-17)18(23)16-7-4-3-5-8-16/h7,17H,2-6,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITJMRYFJAOVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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